molecular formula C15H15ClN2O4 B8371437 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate CAS No. 379229-95-5

4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate

Cat. No.: B8371437
CAS No.: 379229-95-5
M. Wt: 322.74 g/mol
InChI Key: BECZVUJNHCJDKN-UHFFFAOYSA-N
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Description

4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro substituent, and a tetrahydropyran-4-yloxy group attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydropyran-4-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and hydrolyzed derivatives.

Scientific Research Applications

4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar quinazoline core with a chloro substituent but differ in the functional groups attached.

    Tetrahydropyran-4-yloxyquinazoline Derivatives: These compounds have the tetrahydropyran-4-yloxy group but may lack the acetoxy or chloro substituents.

Uniqueness

4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

379229-95-5

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

[4-chloro-5-(oxan-4-yloxy)quinazolin-7-yl] acetate

InChI

InChI=1S/C15H15ClN2O4/c1-9(19)21-11-6-12-14(15(16)18-8-17-12)13(7-11)22-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3

InChI Key

BECZVUJNHCJDKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-acetoxy-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (3.04 g), diisopropylethylamine (4.34 ml), phosphoryl chloride (1.02 ml) and 1,2-dichloroethane (60 ml) was stirred and heated to 80° C. for 2 hours. The mixture was evaporated to give 7-acetoxy-4-chloro-5-tetrahydropyran-4-yloxyquinazoline which was used without further purification.
Name
7-acetoxy-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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